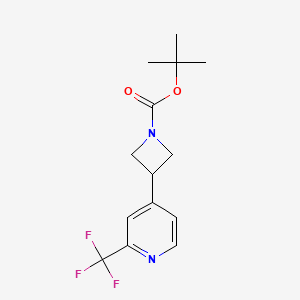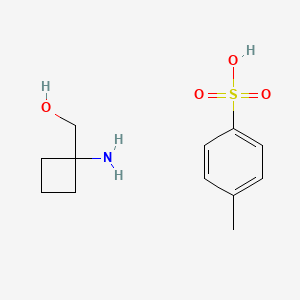
(1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid is a compound that combines the structural features of a cyclobutyl ring with an amino group and a methanol moiety, along with a 4-methylbenzenesulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid typically involves the following steps:
Formation of (1-Aminocyclobutyl)methanol: This can be achieved by the reduction of a suitable precursor, such as (1-Aminocyclobutyl)ketone, using a reducing agent like sodium borohydride or lithium aluminum hydride.
Sulfonation: The resulting (1-Aminocyclobutyl)methanol is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: (1-Aminocyclobutyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclobutyl aldehydes or ketones.
Reduction: Formation of cyclobutyl alcohols or amines.
Substitution: Formation of various substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The amino group and the sulfonic acid moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(1-Aminocyclobutyl)methanol: Lacks the 4-methylbenzenesulfonic acid group, resulting in different chemical properties and reactivity.
4-Methylbenzenesulfonic acid: Lacks the cyclobutyl and amino groups, leading to different applications and biological activity.
Uniqueness: (1-Aminocyclobutyl)methanol;4-methylbenzenesulfonic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both the cyclobutyl ring and the sulfonic acid group allows for versatile interactions and reactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H19NO4S |
|---|---|
Molekulargewicht |
273.35 g/mol |
IUPAC-Name |
(1-aminocyclobutyl)methanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(4-7)2-1-3-5/h2-5H,1H3,(H,8,9,10);7H,1-4,6H2 |
InChI-Schlüssel |
FDOVSCOSEHNWTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13936799.png)
![(2-Amino-2-methylpropyl)[(6-chloropyridin-3-YL)methyl]amine](/img/structure/B13936802.png)
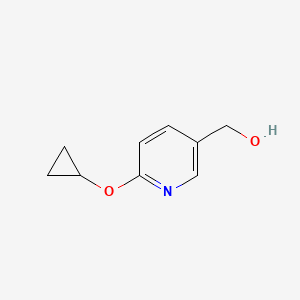
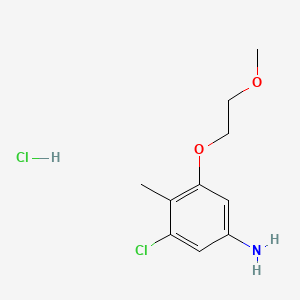

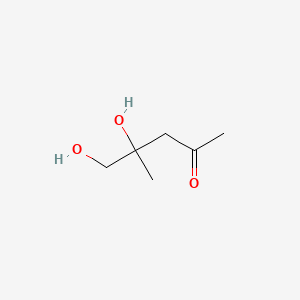
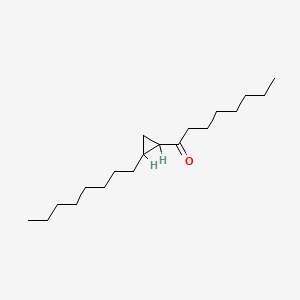
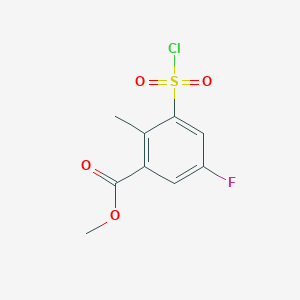
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)
![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)
